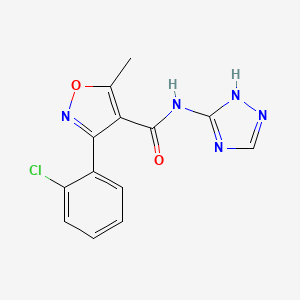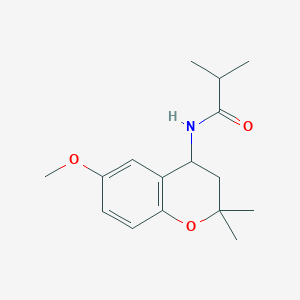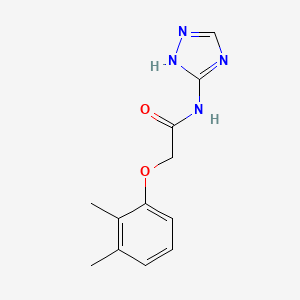![molecular formula C18H15F4NO B5604975 1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule "1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one" belongs to a class of compounds that are of significant interest in the field of medicinal chemistry and organic synthesis. Incorporation of fluorine atoms into organic molecules often enhances their properties, such as solubility, metabolic stability, and bioavailability, making fluorinated compounds highly valuable in agricultural and medicinal chemistry (Khangarot & Kaliappan, 2013).
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives involves several key steps, including the stereospecific double fluorination of precursors, leading to high yields of desired products. For example, N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful synthons for medicinal chemistry applications, have been synthesized with high efficiency (Singh & Umemoto, 2011).
Molecular Structure Analysis
A computational study of benzylpyrrolidine and its fluorinated derivatives revealed the influence of fluorine substitution on the structural directing effects in synthesis processes, highlighting how the molecular structure impacts the synthesis outcomes of materials like the aluminophosphate AlPO-5 (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
Fluorinated compounds, including those with a pyrrolidine backbone, exhibit diverse reactivity, facilitating their use in a wide range of chemical reactions. The introduction of fluorine atoms or trifluoromethyl groups can dramatically alter the chemical reactivity and physical properties of the molecules, making them suitable for various applications in organic synthesis and drug development (Umemoto et al., 2010).
Physical Properties Analysis
The physical properties of fluorinated organic molecules are significantly impacted by the presence of fluorine atoms. These effects include changes in solubility, boiling points, and stability, which are crucial for the development of pharmaceuticals and materials with specific physical characteristics (Sheybani et al., 2023).
Chemical Properties Analysis
The chemical properties of compounds like "this compound" are greatly influenced by their fluorinated components. Fluorination can increase metabolic stability and bioavailability, making these compounds particularly useful in medicinal chemistry. Moreover, the introduction of fluorine atoms can enhance the molecule's binding affinity to certain biological targets, increasing its therapeutic potential (Khangarot & Kaliappan, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO/c19-16-9-15(18(20,21)22)7-6-13(16)10-23-11-14(8-17(23)24)12-4-2-1-3-5-12/h1-7,9,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSRIYIXPYPPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)C(F)(F)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)

![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)
![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)

![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5604959.png)
![4-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5604963.png)


![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5604982.png)
